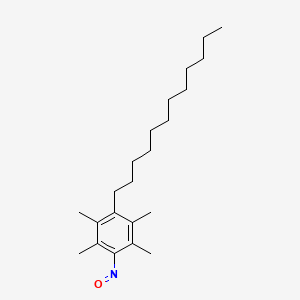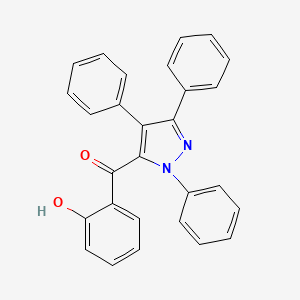
6,6'-Dimethyl-2,2'-bipyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dimethyl-2,2’-bipyrazine is a heterocyclic compound that belongs to the family of bipyrazines It is characterized by the presence of two pyrazine rings connected by a single bond, with methyl groups attached to the 6th position of each pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dimethyl-2,2’-bipyrazine typically involves the coupling of pyrazine derivatives. One common method is the Stille coupling reaction, which involves the reaction of bromo-pyrazine derivatives with organotin reagents in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like xylene and the application of heat to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for 6,6’-Dimethyl-2,2’-bipyrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dimethyl-2,2’-bipyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Scientific Research Applications
6,6’-Dimethyl-2,2’-bipyrazine has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is utilized in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
Mechanism of Action
The mechanism by which 6,6’-Dimethyl-2,2’-bipyrazine exerts its effects is largely dependent on its role as a ligand. When forming complexes with metal ions, it can influence the electronic structure and reactivity of the metal center. This interaction can facilitate various catalytic processes, including electron transfer reactions. The molecular targets and pathways involved are specific to the metal-ligand complex formed and the reaction being catalyzed .
Comparison with Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with pyridine rings instead of pyrazine rings.
2,2’-Bipyridine: A well-known ligand with no methyl groups, widely used in coordination chemistry and catalysis.
Uniqueness: 6,6’-Dimethyl-2,2’-bipyrazine is unique due to the presence of pyrazine rings, which impart different electronic properties compared to pyridine rings. The methyl groups at the 6th position also influence its steric and electronic characteristics, making it distinct from its analogs.
Properties
CAS No. |
157465-82-2 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-6-(6-methylpyrazin-2-yl)pyrazine |
InChI |
InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3 |
InChI Key |
KNCWDPFJZAGABC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)C2=NC(=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)

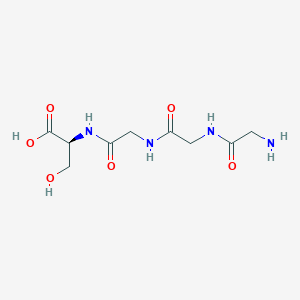
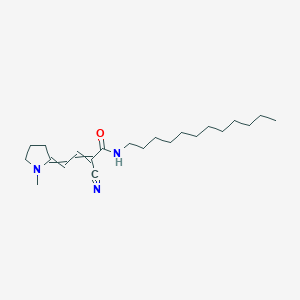
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
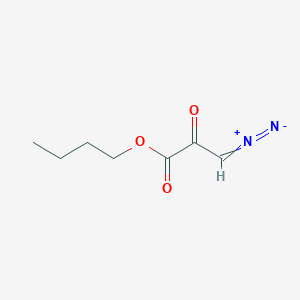
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
